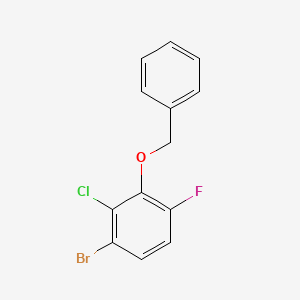
2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of a benzyl ether group attached to a benzene ring that is substituted with bromine, chlorine, and fluorine atoms. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: Chlorine atoms can be introduced using chlorine gas (Cl2) or other chlorinating agents like sulfuryl chloride (SO2Cl2).
Fluorination: Fluorine atoms are often introduced using fluorinating agents such as hydrogen fluoride (HF) or elemental fluorine (F2).
Benzylation: The benzyl ether group can be introduced using benzyl chloride (C6H5CH2Cl) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The benzyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can convert it to a benzyl alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Electrophilic Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling: Palladium catalysts (Pd), boronic acids (R-B(OH)2)
Major Products Formed
Substitution: Derivatives with different functional groups (e.g., nitro, amino)
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzyl alcohol
Coupling: Biaryl compounds
科学的研究の応用
2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a building block in drug development, particularly in the synthesis of halogenated drugs.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to molecular targets, influencing pathways involved in signal transduction, metabolism, or gene expression.
類似化合物との比較
2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene can be compared with other halogenated aromatic ethers:
2-(Benzyloxy)-4-bromo-3-chloro-1-iodobenzene: Similar structure but with iodine instead of fluorine, which may affect its reactivity and biological activity.
2-(Benzyloxy)-4-bromo-3-chloro-1-methylbenzene: Contains a methyl group instead of fluorine, leading to different chemical properties and applications.
2-(Benzyloxy)-4-bromo-3-chloro-1-nitrobenzene:
特性
分子式 |
C13H9BrClFO |
|---|---|
分子量 |
315.56 g/mol |
IUPAC名 |
1-bromo-2-chloro-4-fluoro-3-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9BrClFO/c14-10-6-7-11(16)13(12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChIキー |
GFUCRRNZSPZWDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2Cl)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


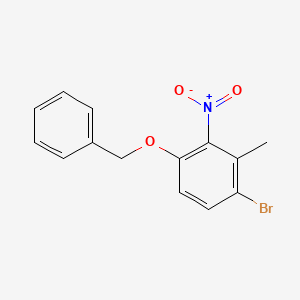
![Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide](/img/structure/B14763932.png)

![2-[Acetamido(carboxymethyl)amino]acetic acid](/img/structure/B14763943.png)
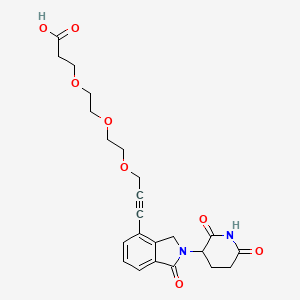

![N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide](/img/structure/B14763958.png)

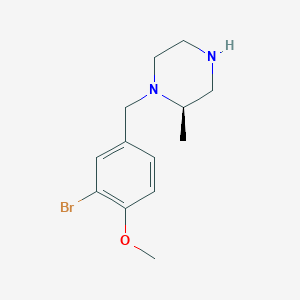
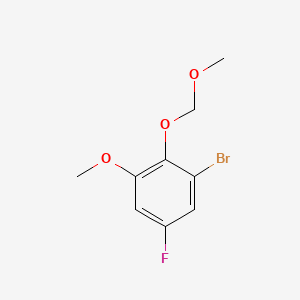
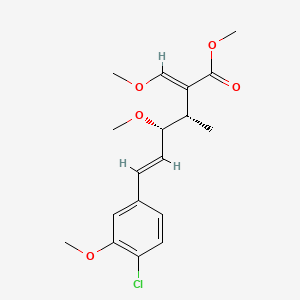
![[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate](/img/structure/B14763989.png)
![2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-fluorobenzonitrile](/img/structure/B14763997.png)
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B14764004.png)
